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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-
mercaptobenzothiazole. Due to the limited availability of direct experimental spectra for this
specific compound, this document presents a detailed analysis based on the well-characterized
parent molecule, 2-mercaptobenzothiazole, and predicts the spectral characteristics of the 4-
bromo derivative. This guide includes tabulated spectral data, detailed experimental protocols
for acquiring such data, and a workflow for the synthesis and characterization of novel
compounds. This document is intended to serve as a valuable resource for researchers and
professionals in the fields of medicinal chemistry, material science, and drug development.

Introduction

4-Bromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole,
a molecule of significant industrial and pharmaceutical interest. The parent compound is widely
used as a vulcanization accelerator in the rubber industry and its derivatives have been
explored for various therapeutic applications, including as antimicrobial and anticancer agents.
The introduction of a bromine atom at the 4-position of the benzothiazole ring is expected to
modulate the molecule's physicochemical and biological properties. A thorough understanding
of its spectral characteristics is paramount for its identification, characterization, and quality
control.
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While experimental spectral data for 4-Bromo-2-mercaptobenzothiazole (CAS No. 1083181-
41-2) is not readily available in the public domain, this guide provides a detailed predictive
analysis based on the known spectral data of 2-mercaptobenzothiazole.

Physicochemical Properties

Property Value

IUPAC Name 4-Bromo-1,3-benzothiazole-2-thiol
CAS Number 1083181-41-2

Molecular Formula C7H4BrNS2

Molecular Weight 246.15 g/mol

Appearance Pale yellow solid (predicted)

Spectral Data

The following sections present the experimental spectral data for the parent compound, 2-
mercaptobenzothiazole, and a detailed prediction for 4-Bromo-2-mercaptobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted *H NMR Spectral Data for 4-Bromo-2-mercaptobenzothiazole

The *H NMR spectrum of 4-Bromo-2-mercaptobenzothiazole is expected to show three
signals in the aromatic region. The bromine atom at the 4-position will influence the chemical
shifts and coupling patterns of the remaining aromatic protons (H-5, H-6, and H-7). The proton
ortho to the bromine (H-5) is expected to be a doublet, the proton meta to the bromine (H-6) a
triplet (or doublet of doublets), and the proton para to the bromine (H-7) a doublet. The exact
chemical shifts would require experimental determination or high-level computational modeling.
The broad singlet for the N-H proton is also expected.

3.1.2. Experimental tH NMR Spectral Data for 2-Mercaptobenzothiazole
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
~13.5 brs 1H N-H
7.50-7.30 m 2H Ar-H
7.25-7.05 m 2H Ar-H

3.1.3. Predicted *C NMR Spectral Data for 4-Bromo-2-mercaptobenzothiazole

The 13C NMR spectrum of 4-Bromo-2-mercaptobenzothiazole will show seven distinct
signals. The most significant change compared to the parent compound will be the chemical
shift of the carbon atom directly bonded to the bromine (C-4), which is expected to be in the
range of 110-120 ppm. The chemical shifts of the other aromatic carbons will also be affected
by the bromo-substituent.

3.1.4. Experimental 3C NMR Spectral Data for 2-Mercaptobenzothiazole[1]

Chemical Shift (8) ppm Assighment
178.1 C=S

152.9 C-S-N

1354 Ar-C

126.3 Ar-CH

123.9 Ar-CH

121.6 Ar-CH

121.0 Ar-CH

Infrared (IR) Spectroscopy

3.2.1. Predicted IR Spectral Data for 4-Bromo-2-mercaptobenzothiazole
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The IR spectrum of 4-Bromo-2-mercaptobenzothiazole is expected to be similar to that of 2-

mercaptobenzothiazole, with some key differences. The C-Br stretching vibration is expected to
appear in the fingerprint region, typically between 600 and 500 cm~*. The aromatic C-H out-of-

plane bending vibrations will also be shifted due to the substitution pattern.

3.2.2. Experimental IR Spectral Data for 2-Mercaptobenzothiazole[2][3][4]

Wavenumber (cm—?) Intensity Assignment
3100-2900 Medium, Broad N-H stretch

1610 Medium C=N stretch

1490 Strong Aromatic C=C stretch
1315 Strong C-N stretch

1020 Strong C=S stretch

745 Strong o-disubstituted benzene

Mass Spectrometry (MS)

3.3.1. Predicted Mass Spectrum for 4-Bromo-2-mercaptobenzothiazole

The mass spectrum of 4-Bromo-2-mercaptobenzothiazole will show a characteristic isotopic
pattern for a compound containing one bromine atom. The molecular ion peak (M*) and the
(M+2)* peak will have a relative intensity ratio of approximately 1:1, corresponding to the
natural abundance of the 7°Br and 81Br isotopes. The fragmentation pattern is expected to
involve the loss of the mercapto group and fragmentation of the benzothiazole ring.

3.3.2. Experimental Mass Spectral Data for 2-Mercaptobenzothiazole[5][6]
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miz Relative Intensity (%) Assighment
167 100 [M]*

134 40 [M-SHJ*

108 35 [CeHaS]*

96 20 [CsHaS]*

69 50 [CsHsS]*

Experimental Protocols

The following are general protocols for obtaining the spectral data discussed above.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra would be recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz.[7][8] Samples would be prepared by dissolving
approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) in a 5 mm NMR tube. Chemical shifts would be reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR)
spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm~1.[7] The
sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance
(ATR) accessory.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization
(El) source. The sample would be introduced via a direct insertion probe or through a gas
chromatograph. The ionization energy would be set to 70 eV.

Synthesis and Characterization Workflow
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The following diagram illustrates a general workflow for the synthesis and spectral
characterization of a novel compound like 4-Bromo-2-mercaptobenzothiazole.

General Workflow for Synthesis and Spectral Characterization

Starting Materials

SYHIUESS
(e.g., Bromination of 2-aminothiophenol followed by cyclization)

Purification
(e.g., Recrystallization, Chromatography)

Pure Compound

Structure Elucidation

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

Final Characterized Compound

Click to download full resolution via product page

Caption: A flowchart illustrating the general steps involved from starting materials to a fully
characterized chemical compound.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data
for 4-Bromo-2-mercaptobenzothiazole. By leveraging the well-established data of the parent
compound, 2-mercaptobenzothiazole, we have outlined the expected NMR, IR, and MS
characteristics of the 4-bromo derivative. The provided experimental protocols and workflow
serve as a practical guide for researchers working on the synthesis and characterization of this
and other novel benzothiazole derivatives. The information contained herein is intended to
facilitate future research and development in areas where this class of compounds shows
promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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